DTRMWXHS-12 -

DTRMWXHS-12

Catalog Number: EVT-266653
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DTRMWXHS-12 is a potent and orally actve BTK inhibitor. DTRMWXHS-12 inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B cells that overexpress BTK. BTK, a member of the src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in the development, activation, signaling, proliferation and survival of B lymphocytes.
Overview

DTRMWXHS-12 is a novel compound classified as a Bruton tyrosine kinase inhibitor, which has emerged as a significant therapeutic agent in the treatment of various hematological malignancies, including chronic lymphocytic leukemia and B-cell non-Hodgkin lymphoma. This compound targets the Bruton tyrosine kinase, an essential enzyme in B-cell receptor signaling, thereby inhibiting the proliferation and survival of malignant B-cells. The compound has been evaluated in clinical trials, demonstrating potential in combination therapies with other agents such as everolimus and pomalidomide .

Source and Classification

DTRMWXHS-12 belongs to a class of drugs known as kinase inhibitors, specifically targeting Bruton tyrosine kinase. This classification is crucial as it highlights its mechanism of action in disrupting signaling pathways that are vital for the growth and survival of certain cancer cells. The compound's development is part of ongoing research aimed at enhancing the efficacy of cancer treatments through targeted molecular therapy .

Synthesis Analysis

Methods

The synthesis of DTRMWXHS-12 involves several chemical reactions that are optimized for yield and purity. While specific details of the synthesis process are proprietary, it typically includes:

  • Stepwise synthesis: Utilizing various chemical reagents to build the molecular structure incrementally.
  • Purification techniques: Such as chromatography to isolate the desired product from by-products.

Technical Details

The synthesis is performed under controlled laboratory conditions to ensure the stability of intermediates and the final product. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of DTRMWXHS-12 .

Molecular Structure Analysis

Structure

DTRMWXHS-12 features a complex molecular structure typical of small molecule inhibitors. The specific arrangement of atoms within the molecule allows it to interact effectively with Bruton tyrosine kinase.

Data

While detailed structural data is not publicly available, compounds in this class generally exhibit a scaffold that facilitates binding to the active site of kinases. Structural studies using X-ray crystallography or computational modeling may provide insights into its binding interactions with target proteins .

Chemical Reactions Analysis

Reactions

DTRMWXHS-12 primarily functions through competitive inhibition of Bruton tyrosine kinase. This inhibition disrupts the phosphorylation cascade initiated by B-cell receptor engagement, leading to reduced cell proliferation.

Technical Details

The compound's activity can be assessed through biochemical assays that measure its effect on kinase activity in vitro. These assays typically involve substrate phosphorylation assays where the presence of DTRMWXHS-12 reduces the phosphorylation levels compared to controls .

Mechanism of Action

Process

The mechanism by which DTRMWXHS-12 exerts its effects involves:

  1. Binding to Bruton tyrosine kinase: The compound binds to the active site or allosteric sites on the enzyme.
  2. Inhibition of signaling pathways: By preventing phosphorylation events, it inhibits downstream signaling pathways critical for B-cell activation and survival.

Data

Clinical studies have shown that DTRMWXHS-12 can significantly reduce tumor burden in patients with relapsed or refractory lymphomas when used alone or in combination with other agents .

Physical and Chemical Properties Analysis

Physical Properties

DTRMWXHS-12 is typically characterized by:

  • Molecular weight: A parameter crucial for pharmacokinetic studies.
  • Solubility: Important for formulation development.

Chemical Properties

The chemical properties include stability under physiological conditions, reactivity with biological targets, and potential for metabolic transformation within the body. These properties are assessed through various preclinical studies to determine safety and efficacy profiles .

Applications

DTRMWXHS-12 has significant applications in oncology, particularly:

  • Treatment of hematological malignancies: It shows promise in treating chronic lymphocytic leukemia and B-cell non-Hodgkin lymphoma.
  • Combination therapies: The compound is being investigated in combination with other agents like everolimus and pomalidomide to enhance therapeutic outcomes in resistant cases .
Introduction to DTRMWXHS-12 in Targeted Therapy

Role of Bruton Tyrosine Kinase (BTK) Inhibition in B-Cell Malignancies

BTK functions as a cytoplasmic tyrosine kinase downstream of the BCR, activating NF-κB, PI3K/AKT, and ERK signaling cascades. Oncogenic dependency on BTK is particularly pronounced in:

  • Chronic Lymphocytic Leukemia (CLL): Sustains survival through microenvironmental interactions
  • Diffuse Large B-Cell Lymphoma (DLBCL): Especially the activated B-cell-like (ABC) subtype where >80% exhibit chronic active BCR signaling
  • Richter Transformation (RT): Aggressive transformation of CLL to DLBCL with historically dismal outcomes [3] [6] [9].

Conventional BTK inhibitors (e.g., ibrutinib) covalently bind C481 within BTK’s ATP-binding pocket, suppressing autophosphorylation (Y223) and PLCγ2 phosphorylation (Y1217). However, their therapeutic window is constrained by off-target inhibition of EGFR, ITK, and TEC family kinases. Second-generation inhibitors (acalabrutinib, zanubrutinib) improved selectivity but remain vulnerable to C481S mutations driving clinical resistance. This necessitates inhibitors with enhanced pharmacodynamics and combinatorial potential [6] [9].

Table 1: BTK Inhibitor Pharmacodynamic Profiles

InhibitorBinding MechanismKey Selectivity AdvantagesVulnerable Mutations
IbrutinibIrreversible covalent (C481)First-in-class efficacyC481S, PLCG2, BTK kinase domain
AcalabrutinibIrreversible covalent (C481)Reduced EGFR/ITK inhibitionC481S
ZanubrutinibIrreversible covalent (C481)Higher BTK occupancyC481S
DTRMWXHS-12Irreversible covalent (C481)Optimized PK for combinationsC481S (preclinical evidence)

Emergence of DTRMWXHS-12 as a Novel BTK Inhibitor

DTRMWXHS-12 was rationally designed as a potent (IC₅₀ < 0.5 nM), selective, irreversible BTK inhibitor forming a covalent bond with C481 while hydrogen bonding with M477 in the kinase hinge region. Preclinical characterization demonstrated:

  • High Target Specificity: Minimal inhibition of homologous kinases (JAK3, TEC) at therapeutic concentrations
  • Favorable Pharmacokinetics: Half-life of 5-9 hours supporting once-daily dosing, with linear exposure across 50-300 mg doses
  • Combinatorial Synergy: Enhanced cytotoxicity when paired with mTOR or IMiD agents in lymphoma models [2] [6] [7].

Clinical validation emerged from an open-label Phase 1a/Ib trial (NCT02900716) in relapsed/refractory lymphomas. DTRMWXHS-12 exhibited dose-proportional pharmacokinetics unaffected by coadministration with everolimus or pomalidomide. Pharmacodynamic assessments confirmed:

  • Near-complete (>95%) BTK occupancy at 200 mg/day
  • Suppression of PLCγ2 phosphorylation within 4 hours post-dose
  • Downstream NF-κB pathway inhibition in circulating lymphoma cells [2] [7].

Table 2: DTRMWXHS-12 Clinical Trial Activity (Phase 1a/Ib)

Patient CohortTherapeutic RegimenOverall Response Rate (ORR)Key Molecular Findings
Richter Transformation (n=11)DTRM-555 (200 mg DTRM-12 + 5 mg everolimus + 2 mg pomalidomide)46% (1 CR, 4 PR)Synergistic IRF4 suppression
DLBCL (n=11)DTRM-55545% (2 CR, 3 PR)BIM upregulation, MCL-1 modulation
Multi-refractory CLL (n=5)DTRM-12 monotherapy (300 mg)40% nodal reductionTarget engagement despite prior BTKi

Rationale for Synthetic Lethality Approaches in Combination Therapies

Synthetic lethality exploits concurrent inhibition of complementary pathways to induce catastrophic tumor cell death while sparing normal cells. DTRMWXHS-12 serves as an optimal combinatorial partner due to its:

  • Precision Targeting: High specificity minimizes overlapping toxicities
  • Pathway Convergence: Blocks compensatory survival signals when paired with vertical pathway inhibitors
  • Transcriptional Modulation: Enhances IMiD-mediated IRF4/SPIB degradation [3] [4] [7].

Key mechanistic synergies identified:

BTK + mTOR Inhibition (DTRMWXHS-12 + Everolimus)

  • Molecular Basis: BTK activates PI3K/AKT/mTOR signaling; mTORC1 inhibition prevents feedback reactivation of AKT
  • Preclinical Evidence: 3-fold increase in apoptosis vs. monotherapy in ibrutinib-resistant DLBCL models
  • Clinical Correlation: Doublet therapy (DTRM-505) achieved 50% SPD reduction in 71% of evaluable patients [2] [7].

BTK + IMiD Combinations (DTRMWXHS-12 + Pomalidomide)

  • IRF4/SPIB Axis: BTKi and IMiDs cooperatively degrade IRF4 and SPIB—transcription factors essential for ABC DLBCL survival
  • Interferon Potentiation: IMiDs augment BTKi-induced interferon β production via cereblon-mediated IRF7 derepression
  • Trial Data: Triplet therapy (DTRM-555) induced CR in RT and DLBCL patients previously progressing on BTKi monotherapy [3] [4].

Vertical Pathway Blockade (BCL-2 + BTK Inhibition)

  • Apoptotic Priming: BTK inhibition upregulates pro-apoptotic BIM while modulating MCL-1 and p-AKT
  • Synergy Evidence: Preclinical DLBCL models showed 5-fold enhanced cytotoxicity with APG-2575 (BCL-2i) + DTRMWXHS-12 vs. either agent alone
  • Resistance Mitigation: Simultaneous blockade circumvents compensatory anti-apoptotic protein upregulation [8].

Table 3: Synthetic Lethality Partners for DTRMWXHS-12

CombinationMolecular TargetsMechanistic RationaleValidating Evidence
EverolimusBTK + mTORC1Prevents AKT reactivationPhase 1b: 71% SPD reduction in lymph nodes [7]
PomalidomideBTK + CereblonIRF4/SPIB degradationPhase 1b: 43% ≥50% node reduction in RT [4]
BCL-2 InhibitorsBTK + BCL-2BIM upregulation, MCL-1 modulationPreclinical DLBCL synergy [8]
MDM2-p53 InhibitorsBTK + p53 activationRestores apoptosis in p53wt cellsAPG-115 + BTKi synergy

Properties

Product Name

DTRMWXHS-12

IUPAC Name

unknown

Solubility

Soluble in DMSO

Synonyms

DTRMWXHS-12; DTRMWXHS 12; DTRMWXHS12;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.